

# A Comparative Guide to Nafenopin and Other Peroxisome Proliferators

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## Compound of Interest

Compound Name: Nafenopin

Cat. No.: B1677897

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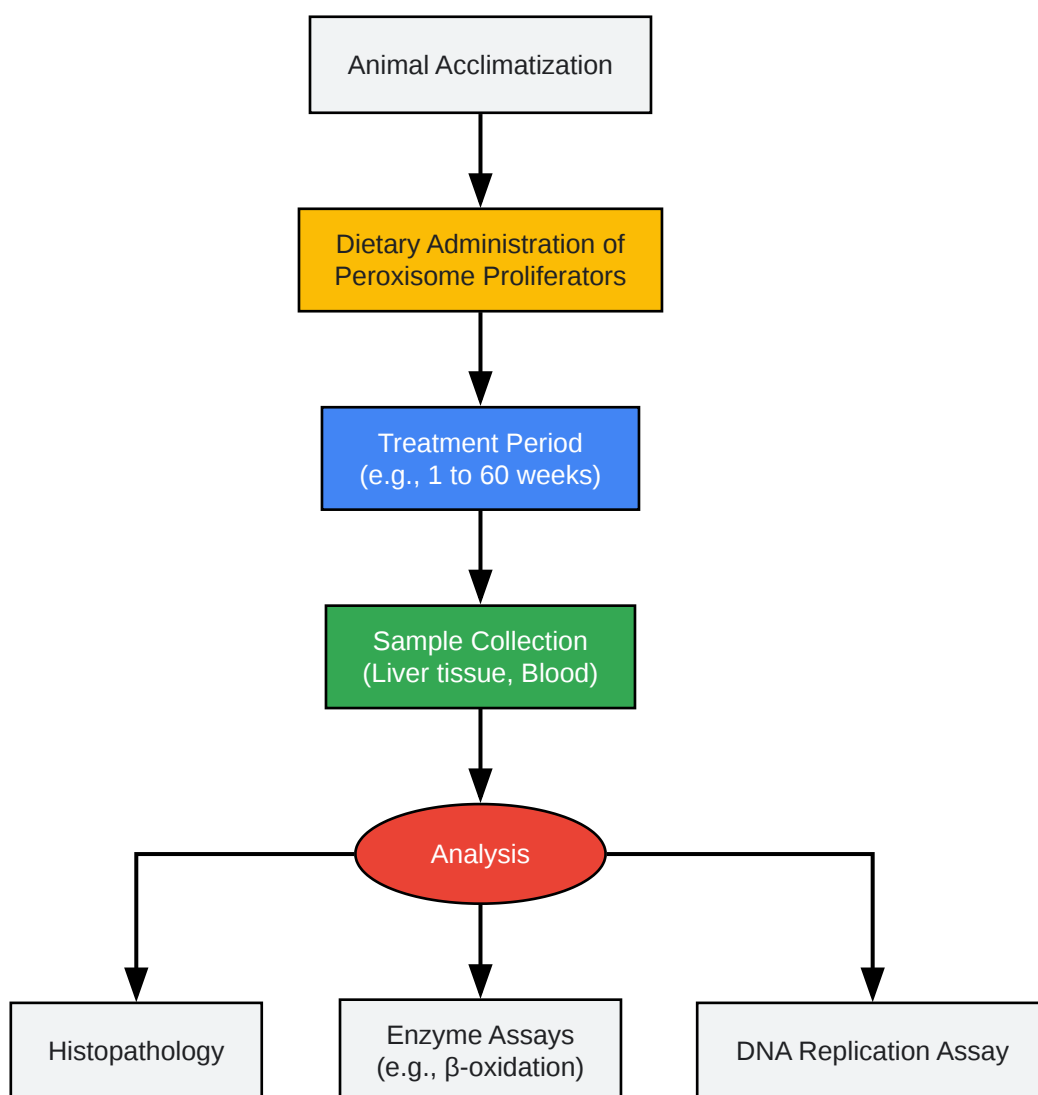
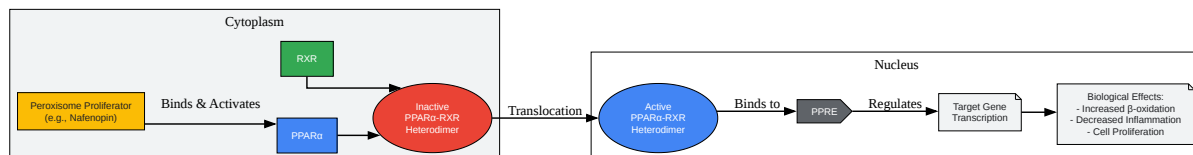
This guide provides an objective comparison of the effects of **nafenopin** and other peroxisome proliferators, supported by experimental data. The information is intended to assist researchers in understanding the similarities and differences between these compounds and in designing future studies.

## Introduction to Peroxisome Proliferators and PPAR $\alpha$

Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes in the livers of rodents. Their primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a ligand-activated transcription factor. PPAR $\alpha$  plays a crucial role in regulating the expression of genes involved in lipid metabolism, inflammation, and cell growth. **Nafenopin**, along with other fibrate drugs like clofibrate, gemfibrozil, and bezafibrate, are well-known peroxisome proliferators.

## Signaling Pathway of Peroxisome Proliferators

Peroxisome proliferators exert their effects by binding to and activating PPAR $\alpha$ . Upon activation, PPAR $\alpha$  forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.



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